3-Chlor-4-(2-methylphenoxy)anilin

Übersicht

Beschreibung

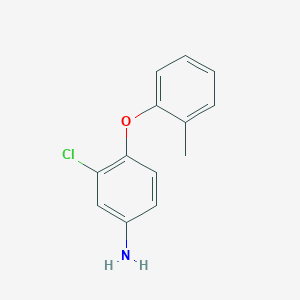

3-Chloro-4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 g/mol . It is a derivative of aniline, featuring a chloro group at the third position and a 2-methylphenoxy group at the fourth position on the benzene ring. This compound is primarily used in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(2-methylphenoxy)aniline is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(2-methylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an aryl boronic acid . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Chloro-4-(2-methylphenoxy)aniline may involve the hydrogenation of 3-chloro-4-nitroaniline in the presence of a platinum catalyst. This method is efficient and yields a high purity product . The reaction is typically carried out at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(2-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-methylaniline: Similar structure but lacks the phenoxy group.

4-Chloro-2-methylphenoxyacetic acid: Contains a carboxylic acid group instead of an amine group.

3-Chloro-4-fluoroaniline: Contains a fluorine atom instead of a methyl group.

Uniqueness

3-Chloro-4-(2-methylphenoxy)aniline is unique due to the presence of both a chloro group and a 2-methylphenoxy group, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these functional groups are advantageous .

Biologische Aktivität

3-Chloro-4-(2-methylphenoxy)aniline, with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol, is a compound of significant interest in various fields of biological research and pharmacology. This article explores its biological activity, applications, and research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound is characterized by a chloro group at the 3-position and a 2-methylphenoxy substituent at the 4-position of the aniline structure. This unique arrangement contributes to its diverse chemical reactivity and biological interactions.

Biological Activity Overview

3-Chloro-4-(2-methylphenoxy)aniline exhibits notable biological activity across several domains, including:

- Enzyme Interaction : It serves as a probe in biochemical assays to study enzyme activities, potentially inhibiting specific biological pathways.

- Pharmacological Applications : Derivatives of this compound have been explored for antifungal and anticancer properties.

- Agricultural Applications : It is utilized in the synthesis of herbicidal ionic liquids, demonstrating efficacy in controlling weed growth.

Enzyme Interaction Studies

The compound's interaction with enzymes has been a focal point in research. Its ability to modify proteins or peptides through reactions with amino groups under specific conditions makes it valuable for proteomics research.

Table 1: Summary of Enzyme Interaction Studies

| Study Reference | Enzyme Target | Biological Effect | Methodology |

|---|---|---|---|

| Various enzymes | Inhibitory effects observed | Biochemical assays | |

| Proteins | Protein modification | Labeling techniques |

Pharmacological Research Findings

Pharmacological studies indicate that derivatives of 3-Chloro-4-(2-methylphenoxy)aniline may exhibit various medicinal properties. Some derivatives have shown promising antifungal activity, although detailed quantitative data are often proprietary.

Table 2: Pharmacological Activity of Derivatives

| Compound Derivative | Activity Type | Observations |

|---|---|---|

| Derivative A | Antifungal | Moderate activity against fungi |

| Derivative B | Anticancer | Inhibitory effects on cancer cells |

Case Studies on Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-Chloro-4-(2-methylphenoxy)aniline. For instance, derivatives have been tested against various cancer cell lines, showing varying degrees of efficacy.

Table 3: Anticancer Activity Results

| Compound Name | Cancer Cell Line | % Inhibition | Reference |

|---|---|---|---|

| Compound X | MDA-MB-468 | 84.83% | |

| Compound Y | SK-MEL-5 | 81.58% |

Applications in Agriculture

The synthesis of herbicidal ionic liquids using 3-Chloro-4-(2-methylphenoxy)aniline has been successful, with applications aimed at enhancing agricultural productivity by controlling unwanted vegetation.

Table 4: Herbicidal Efficacy

| Herbicide Type | Target Weeds | Efficacy |

|---|---|---|

| Ionic Liquid A | Broadleaf weeds | High efficacy |

| Ionic Liquid B | Grassy weeds | Moderate efficacy |

Eigenschaften

IUPAC Name |

3-chloro-4-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXNCAAQPCGIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542031 | |

| Record name | 3-Chloro-4-(2-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-57-5 | |

| Record name | 3-Chloro-4-(2-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(2-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.